molecular formula C18H12INO3 B3658083 2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate

2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B3658083
M. Wt: 417.2 g/mol
InChI Key: LWQCLVJMWGUHII-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an iodophenyl group attached to an oxoethyl chain, which is further connected to a quinoline carboxylate moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate typically begins with commercially available starting materials such as 3-iodoaniline, ethyl acetoacetate, and quinoline-2-carboxylic acid.

    Step 1 Formation of 3-Iodophenyl Ethyl Ketone: The first step involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction leads to the formation of 3-iodophenyl ethyl ketone.

    Step 2 Condensation with Quinoline-2-carboxylic Acid: The 3-iodophenyl ethyl ketone is then condensed with quinoline-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This step results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Catalysts and solvents are carefully selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the oxoethyl group to a hydroxyl group, resulting in the formation of 2-(3-Iodophenyl)-2-hydroxyethyl quinoline-2-carboxylate.

    Substitution: The iodophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols. These reactions can lead to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: 2-(3-Iodophenyl)-2-hydroxyethyl quinoline-2-carboxylate.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for the development of new materials with unique properties.

    Biology: In biological research, this compound is studied for its potential as a fluorescent probe. Its quinoline moiety can exhibit fluorescence, making it useful in imaging and diagnostic applications.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents. They are studied for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: This compound is used in the development of dyes and pigments. Its unique structure allows for the creation of colorants with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest. Additionally, the compound can bind to specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-2-oxoethyl quinoline-2-carboxylate: Similar in structure but with a bromine atom instead of iodine.

    2-(3-Chlorophenyl)-2-oxoethyl quinoline-2-carboxylate: Contains a chlorine atom instead of iodine.

    2-(3-Fluorophenyl)-2-oxoethyl quinoline-2-carboxylate: Contains a fluorine atom instead of iodine.

Uniqueness

2-(3-Iodophenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and physical properties, making this compound particularly interesting for research and development.

Properties

IUPAC Name

[2-(3-iodophenyl)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12INO3/c19-14-6-3-5-13(10-14)17(21)11-23-18(22)16-9-8-12-4-1-2-7-15(12)20-16/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQCLVJMWGUHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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